Enhanced Lipophilicity (XLogP3) Relative to Non-Fluorinated Pyrrolidine Analog
The target compound exhibits significantly higher computed lipophilicity compared to the non-fluorinated 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one, with an XLogP3 value of 1.8 versus 0.8 for the comparator [1][2]. This 1.0-unit increase in logP corresponds to an approximately 10-fold increase in octanol-water partition coefficient, indicating substantially greater membrane permeability potential. The trifluoromethyl group is a well-established lipophilicity-enhancing moiety, and this value aligns with expectations for a β-CF3-substituted pyrrolidine scaffold .
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one (CAS 20266-00-6): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +1.0 units (~10-fold increase in partition coefficient) |
| Conditions | Values from PubChem computed descriptors (XLogP3 3.0 algorithm) |
Why This Matters
For medicinal chemistry procurement, this logP difference can determine whether a synthesized lead compound meets Lipinski's Rule of Five criteria for oral bioavailability, directly impacting hit-to-lead progression decisions .
- [1] PubChem. Compound Summary for CID 121215410, 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 88440, 1-(Chloroacetyl)pyrrolidine. National Center for Biotechnology Information, 2025. View Source
